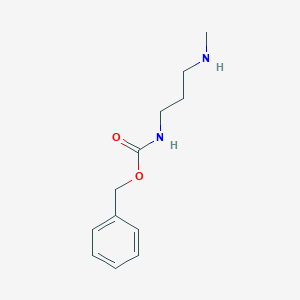

1-Cbz-amino-3-methylamino-propane

Description

The Role of Carbamate (B1207046) Protecting Groups (Cbz) in Amine Functionalization

Among the various classes of amine protecting groups, carbamates are widely employed due to their stability and predictable reactivity. The benzyloxycarbonyl (Cbz or Z) group is a classic and versatile carbamate protecting group that has been instrumental in the development of peptide synthesis and other areas of organic chemistry. orgsyn.orgscirp.org

The Cbz group is typically introduced by reacting the amine with benzyl (B1604629) chloroformate in the presence of a base. scirp.org This reaction converts the nucleophilic amine into a much less reactive carbamate. The stability of the Cbz group to a variety of reaction conditions, including many acidic and basic environments, makes it a robust protecting group for multi-step synthetic sequences. orgsyn.org

A key advantage of the Cbz group is its facile removal under mild, neutral conditions via catalytic hydrogenation. orgsyn.orgscirp.org This process, typically employing a palladium catalyst and a hydrogen source, cleaves the benzyl C-O bond to release the free amine, toluene, and carbon dioxide. This deprotection strategy is compatible with a wide range of other functional groups, contributing to the broad utility of the Cbz group in complex molecule synthesis. orgsyn.org

| Feature | Description |

|---|---|

| Introduction | Typically via reaction with benzyl chloroformate (Cbz-Cl) and a base. |

| Stability | Resistant to many acidic and basic conditions. |

| Deprotection | Commonly removed by catalytic hydrogenation (e.g., H₂, Pd/C). |

| Byproducts of Deprotection | Toluene and carbon dioxide. |

| Key Advantage | Mild, neutral deprotection conditions compatible with many other functional groups. |

Structural Features and Synthetic Utility of the 1-Cbz-amino-3-methylamino-propane Scaffold

The compound this compound possesses a unique set of structural features that make it a highly valuable intermediate in organic synthesis. It is a 1,3-diaminopropane (B46017) derivative where the primary amine is protected by a Cbz group, and the other terminus is a secondary methylamine (B109427). This differential protection is crucial, as it allows for selective functionalization at the more nucleophilic secondary amine while the primary amine remains masked.

The synthetic utility of this scaffold lies in its ability to serve as a versatile building block for the introduction of a three-carbon diamine unit into more complex molecules. The free secondary amine can undergo a variety of chemical transformations, such as acylation, alkylation, and condensation reactions, to build out the molecular framework. Subsequently, the Cbz group can be removed under standard hydrogenolysis conditions to reveal the primary amine, which can then be subjected to further synthetic manipulations.

This strategy is particularly useful in the synthesis of heterocyclic compounds, polyamines, and pharmaceutical intermediates where a 1,3-diamine motif is a key structural element. For instance, related N-methyl-1,3-propanediamine derivatives have been utilized as intermediates in the synthesis of bioactive compounds. chemicalbook.com The controlled, stepwise functionalization of the two distinct amine groups in this compound provides a powerful tool for the convergent and efficient synthesis of complex target molecules.

| Property | Value |

|---|---|

| Chemical Name | benzyl (3-(methylamino)propyl)carbamate |

| Synonyms | This compound, N-Cbz-N'-methyl-1,3-propanediamine |

| CAS Number | 543745-14-8 |

| Molecular Formula | C₁₂H₁₈N₂O₂ |

| Molecular Weight | 222.28 g/mol |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H18N2O2 |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

benzyl N-[3-(methylamino)propyl]carbamate |

InChI |

InChI=1S/C12H18N2O2/c1-13-8-5-9-14-12(15)16-10-11-6-3-2-4-7-11/h2-4,6-7,13H,5,8-10H2,1H3,(H,14,15) |

InChI Key |

IOONVUKQGKWAOU-UHFFFAOYSA-N |

SMILES |

CNCCCNC(=O)OCC1=CC=CC=C1 |

Canonical SMILES |

CNCCCNC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Cbz Amino 3 Methylamino Propane and Its Precursors

Strategies for the Propane (B168953) Diamine Backbone Elaboration

The core of the target molecule is a 1,3-diaminopropane (B46017) (also known as trimethylenediamine) structure. wikipedia.org A variety of synthetic routes exist for this fundamental building block, ranging from large-scale industrial processes to sophisticated catalytic and biological methods.

One prevalent industrial method begins with acrylonitrile, which undergoes amination followed by the hydrogenation of the resulting aminopropionitrile to yield 1,3-diaminopropane. wikipedia.orgchemicalbook.com This process is typically continuous and conducted under high pressure. chemicalbook.com

More advanced chemical methods have also been developed. For instance, rhodium-catalyzed C-H amination offers a pathway to cyclic sulfamides, which can subsequently be hydrolyzed under mild conditions to furnish N-protected 1,3-diamines. nih.gov This strategy is notable for its ability to create substituted diamine precursors. Other approaches include the double Mannich reaction, which can be used to construct the 1,3-diamine scaffold. bohrium.com

Nature also provides blueprints for 1,3-diaminopropane synthesis. Certain microorganisms, including species of Pseudomonas and Acinetobacter, can produce 1,3-diaminopropane through distinct biosynthetic pathways. nih.gov These routes, which start from common metabolites like oxaloacetate or α-ketoglutarate, represent a "green" alternative for producing the diamine backbone. nih.gov

Table 1: Selected Synthetic Routes to the 1,3-Diaminopropane Backbone

| Starting Material(s) | Key Reagents/Catalysts | Product | Key Features |

| Acrylonitrile, Ammonia (B1221849) | Hydrogen, Nickel or Cobalt Catalyst | 1,3-Diaminopropane | Industrial-scale, two-stage continuous process. chemicalbook.com |

| N-Alkylsulfamides | PhI(OAc)₂, Rh₂(OAc)₄ | Cyclic Sulfamides | C-H amination strategy; products are precursors to 1,3-diamines. nih.gov |

| Ketones, Imines | Chiral Organic Base Catalyst | 1,3-Diamines | Asymmetric double Mannich reaction. bohrium.com |

| L-Aspartate Semialdehyde | l-2,4-diaminobutyrate (B1239219) aminotransferase, l-2,4-diaminobutyrate decarboxylase | 1,3-Diaminopropane | Natural biosynthetic pathway found in Acinetobacter baumannii. nih.gov |

| Spermidine (B129725) | Spermidine dehydrogenase | 1,3-Diaminopropane | Natural biosynthetic pathway found in Pseudomonas aeruginosa. nih.gov |

Installation of the N-Benzyloxycarbonyl (Cbz) Protecting Group

The benzyloxycarbonyl (Cbz) group is a widely used amine protecting group in organic synthesis due to its stability under various conditions and its clean removal by catalytic hydrogenation. total-synthesis.comijacskros.com Its installation onto the 1,3-diaminopropane backbone is a critical step in the synthesis of the target compound.

The most common method for introducing the Cbz group involves reacting an amine with benzyl (B1604629) chloroformate (Cbz-Cl). total-synthesis.com This reaction is typically performed under Schotten-Baumann conditions, which utilize an aqueous base like sodium carbonate, or in the presence of an organic base such as triethylamine (B128534) or pyridine (B92270) in an organic solvent. total-synthesis.comnumberanalytics.com The base is necessary to neutralize the hydrochloric acid generated during the reaction. total-synthesis.com For sensitive substrates, alternative reagents like N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) can be used under neutral conditions. numberanalytics.comcommonorganicchemistry.com

A particularly green and efficient protocol involves carrying out the Cbz protection of amines with Cbz-Cl in water at room temperature, which often results in high chemoselectivity and impressive yields without the need for organic solvents. ijacskros.com

Table 2: Conventional Reagents and Conditions for N-Cbz Protection

| Reagent | Base/Solvent System | Key Features |

| Benzyl Chloroformate (Cbz-Cl) | NaHCO₃ or Na₂CO₃ / THF/H₂O | Standard Schotten-Baumann conditions. total-synthesis.com |

| Benzyl Chloroformate (Cbz-Cl) | Triethylamine or Pyridine / Organic Solvent | Common method using an organic base. numberanalytics.com |

| Benzyl Chloroformate (Cbz-Cl) | Water (no added base) | Environmentally benign, mild, and often highly chemoselective. ijacskros.com |

| N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) | Neutral Conditions | Suitable for sensitive substrates. numberanalytics.comcommonorganicchemistry.com |

To improve efficiency and mildness, several catalytic methods for N-Cbz protection have been developed. These approaches often require only a catalytic amount of an activator, reducing waste and potentially harsh conditions.

One reported method uses a catalytic amount of molecular iodine (I₂) in methanol (B129727) to facilitate the N-Cbz protection of various amines at room temperature with high yields. researchgate.net Another strategy employs bismuth(III) triflate (Bi(OTf)₃) as a highly effective catalyst for a one-pot, three-component reaction between an aromatic compound, an aldehyde, and benzyl carbamate (B1207046) to directly yield N-Cbz protected amines. acs.org Iron(II) sulfate (B86663) has also been used as an inexpensive and environmentally friendly catalyst in a four-component reaction to produce Cbz-protected homoallylic amines. organic-chemistry.org These catalytic systems represent an advance toward more sustainable and efficient chemical syntheses. acs.org

Table 3: Catalytic Systems for N-Cbz Protection

| Catalyst | Reagents | Key Features |

| Molecular Iodine (I₂) (2 mol%) | Cbz-Cl, Methanol | Efficient for various aryl and aliphatic amines at ambient temperature. researchgate.net |

| Bismuth(III) Triflate (Bi(OTf)₃) (5 mol%) | Arenes, Aldehydes, Benzyl Carbamate | One-pot, three-component synthesis of N-Cbz protected α-branched amines. acs.org |

| Iron(II) Sulfate Heptahydrate (5 mol%) | Carbonyl compounds, Cbz-Cl, HMDS, Allyltrimethylsilane | Four-component reaction providing Cbz-protected homoallylic amines. organic-chemistry.org |

Stereoselective Synthesis Approaches

Introducing chirality into the 1-amino-3-methylamino-propane backbone is crucial for applications where a specific enantiomer is required. This can be achieved through several asymmetric strategies, including the use of chiral auxiliaries or biocatalytic methods.

A chiral auxiliary is a stereogenic unit temporarily attached to a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org For the synthesis of chiral amines, Ellman's chiral tert-butanesulfinamide is a particularly effective auxiliary. osi.lv

The synthesis can proceed via the condensation of tert-butanesulfinamide with a suitable ketone precursor to form an N-sulfinyl ketimine. The diastereoselective reduction of this ketimine, directed by the chiral sulfinyl group, yields a chiral amine with high stereopurity. osi.lv Subsequent removal of the auxiliary group reveals the desired enantiomerically enriched amine. This methodology has been successfully applied to the asymmetric synthesis of 1,3-diamines. osi.lv The stereoselectivity of the addition is often rationalized by a six-membered ring transition state where the incoming nucleophile is directed to one face of the imine. wikipedia.org

Biocatalysis offers a powerful and sustainable alternative for producing chiral amines with excellent enantioselectivity under mild conditions. rsc.orgmdpi.com Amine transaminases (ATAs) are enzymes that catalyze the transfer of an amino group from an amine donor to a prochiral ketone, generating an optically pure chiral amine. nih.govnih.gov

This strategy can be applied in several ways:

Asymmetric Synthesis : A prochiral ketone precursor to the desired amine is converted directly into a single enantiomer of the amine. mdpi.com

Kinetic Resolution : A racemic mixture of an amine is treated with a transaminase that selectively reacts with one enantiomer, allowing for the separation of the unreacted, enantiopure amine. mdpi.com

Deracemization : This process combines two enzymes or an enzyme with a chemical catalyst to convert a racemic amine mixture entirely into a single desired enantiomer. mdpi.com

The industrial potential of ATAs is significant, as demonstrated by their use in the synthesis of major pharmaceuticals. nih.gov Research continues to expand the substrate scope of these enzymes through protein engineering and to overcome challenges like unfavorable reaction equilibria. nih.govdiva-portal.org Furthermore, the natural biosynthetic pathways that produce diamines in microorganisms are themselves examples of highly efficient biocatalytic processes. nih.gov

Biocatalytic Strategies for Chiral Amine Formation

Application of Imine Reductases (IREDs)

Imine reductases (IREDs) are NADPH-dependent enzymes that catalyze the stereoselective reduction of C=N bonds. Current time information in Bogota, CO.total-synthesis.com Their primary role in synthesis is the reduction of pre-formed imines or the reductive amination of carbonyl compounds where the imine is formed in situ. total-synthesis.com

For the synthesis of 1-Cbz-amino-3-methylamino-propane, a two-step, one-pot approach using an IRED is highly feasible. The process would begin with the condensation of the precursor, N-Cbz-3-aminopropanal, with methylamine (B109427) to form the corresponding imine. Subsequently, an IRED would be introduced to reduce the imine to the target secondary amine. A key advantage of using IREDs is their ability to operate under mild conditions and their high stereoselectivity, which is crucial if a chiral center is present.

Research has demonstrated the successful use of IREDs in cascades for producing N-Cbz protected cyclic amines. For instance, multi-enzyme cascades using galactose oxidase and an imine reductase have converted N-Cbz-protected L-ornithinol and L-lysinol into their corresponding cyclic amine products, L-3-N-Cbz-aminopiperidine and L-3-N-Cbz-aminoazepane, with high enantiopurity and isolated yields up to 54%. rsc.orgmanchester.ac.uk This confirms the compatibility of the Cbz protecting group with IRED-catalyzed reactions.

Table 1: Hypothetical IRED-Catalyzed Synthesis of this compound

| Parameter | Details |

|---|---|

| Starting Material | N-Cbz-3-aminopropanal |

| Reagent | Methylamine (or methylamine hydrochloride) |

| Enzyme | Imine Reductase (IRED) |

| Cofactor | NADPH |

| Cofactor Recycling | Glucose Dehydrogenase (GDH) / Glucose |

| Reaction Steps | 1. Spontaneous formation of imine from aldehyde and amine.2. IRED-catalyzed reduction of the imine. |

| Key Advantage | High stereoselectivity, compatibility with Cbz group. |

Reductive Aminases (RedAms) in Stereoselective Routes

Reductive aminases (RedAms) are a subclass of IREDs distinguished by their ability to efficiently bind both the carbonyl substrate and the amine nucleophile, thereby catalyzing the entire reductive amination process from ketone/aldehyde to the final amine product. nih.gov This capability makes them ideal for streamlined, one-pot syntheses without the need for a large excess of the amine component. researchgate.net

The application of a RedAm to the synthesis of this compound would involve the direct reaction of N-Cbz-3-aminopropanal with methylamine. The enzyme's active site would facilitate both the formation of the imine intermediate and its subsequent NADPH-dependent reduction. Engineered RedAms have shown remarkable versatility, accepting a wide range of ketones and amine nucleophiles, including ammonia and allylamine (B125299), to produce primary and secondary amines. researchgate.netnih.gov

The development of a RedAm-based process would be a highly efficient route to the target molecule. Structure-guided mutagenesis has been successfully employed to engineer RedAms for the synthesis of specific diastereomers of complex chiral amines, demonstrating the tunability of these biocatalysts for desired targets. nih.gov

Table 2: Proposed Reductive Aminase (RedAm) Mediated Synthesis

| Parameter | Details |

|---|---|

| Substrates | N-Cbz-3-aminopropanal, Methylamine |

| Enzyme | Reductive Aminase (RedAm) |

| Cofactor System | NADPH with enzymatic recycling (e.g., GDH/glucose) |

| Process Type | One-pot direct reductive amination |

| Key Advantage | High efficiency and atom economy; no need for excess amine. |

| Reference Reaction | Reductive amination of various ketones with allylamine or ammonia. researchgate.netnih.gov |

Transaminase-Mediated Transformations

Transaminases (TAs), or amine transaminases (ATAs), are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a carbonyl acceptor. mbl.or.kr They are widely used for the asymmetric synthesis of chiral primary amines from prochiral ketones with excellent enantioselectivity. diva-portal.org

A direct transaminase-mediated route to this compound is challenging. The canonical reaction produces primary amines, whereas the target contains a secondary methylamine group. However, a hypothetical route could involve a highly engineered transaminase capable of accepting N-Cbz-3-aminopropanone as a substrate and utilizing methylamine as the amine donor. While unconventional, protein engineering has been shown to significantly broaden the substrate scope of transaminases to accept sterically demanding substrates. nih.gov

A major hurdle in transaminase reactions is often the unfavorable reaction equilibrium. diva-portal.org Strategies to overcome this include using "smart substrates" that are removed from the reaction upon transformation. For instance, vicinal diamines have been used as amine donors, which, after deamination, form products that spontaneously cyclize and shift the equilibrium. researchgate.net For the proposed synthesis, a high concentration of the methylamine donor would likely be required to drive the reaction forward.

Table 3: Conceptual Transaminase-Mediated Synthesis

| Parameter | Details |

|---|---|

| Hypothetical Substrate | N-Cbz-3-aminopropanone |

| Amine Donor | Methylamine |

| Enzyme Class | Amine Transaminase (ATA) |

| Cofactor | Pyridoxal 5'-phosphate (PLP) |

| Key Challenge | Requires a non-standard reaction for a transaminase (synthesis of a secondary amine) and overcoming unfavorable equilibrium. |

| Potential Solution | Extensive protein engineering of the transaminase active site. nih.gov |

Purification and Isolation Techniques in Synthetic Protocols

Following the enzymatic synthesis, the isolation and purification of this compound are critical to obtaining a product of high purity. The physicochemical properties of the Cbz-protected diamine—being a relatively large, non-polar molecule with a basic nitrogen atom—dictate the appropriate purification strategies.

Liquid-Liquid Extraction: The first step in the workup typically involves quenching the reaction and separating the product from the aqueous biocatalytic medium. This is achieved through liquid-liquid extraction using a water-immiscible organic solvent such as ethyl acetate (B1210297) or dichloromethane. total-synthesis.com The organic layers are combined, washed with brine to remove residual water and water-soluble impurities, and then dried over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). total-synthesis.comnih.gov

Silica (B1680970) Gel Column Chromatography: This is the most common and effective method for purifying compounds with the characteristics of the target molecule. total-synthesis.com The crude residue obtained after evaporating the extraction solvent is loaded onto a silica gel column. A solvent system, typically a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate), is used as the eluent. The polarity of the eluent is optimized to achieve a good separation between the product and any unreacted starting materials or by-products.

Crystallization/Precipitation: If the final product is a solid, crystallization can be an effective final purification step. This involves dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals. For some Cbz-protected amines, precipitation from a solution by adding a non-solvent can also yield a high-purity solid. nih.gov

Table 4: Summary of Purification and Isolation Techniques

| Technique | Principle | Application to Target Compound |

|---|---|---|

| Liquid-Liquid Extraction | Partitioning of the compound between two immiscible liquid phases (aqueous and organic). | Isolation of the product from the aqueous enzymatic reaction mixture. |

| Drying of Organic Phase | Removal of dissolved water from the organic extract. | Use of drying agents like Na₂SO₄ or MgSO₄ before solvent evaporation. nih.gov |

| Silica Gel Chromatography | Separation based on differential adsorption of compounds to a stationary phase (silica). | Primary method for purifying the crude product from starting materials and by-products. total-synthesis.com |

| Crystallization | Formation of a pure solid crystalline structure from a solution. | Final purification step if the product is a solid, to achieve high purity. |

Chemical Transformations and Derivatizations of 1 Cbz Amino 3 Methylamino Propane

Selective Deprotection Strategies of the Cbz Group

The benzyloxycarbonyl (Cbz) group is a widely used amine protecting group in organic synthesis due to its stability under various conditions and its susceptibility to specific cleavage methods. researchgate.net The removal of the Cbz group from the primary amine of 1-Cbz-amino-3-methylamino-propane would yield N-methylpropane-1,3-diamine, a key step in many synthetic pathways.

Catalytic hydrogenation is the most common and efficient method for the deprotection of Cbz-protected amines. total-synthesis.com This process involves the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). total-synthesis.comorganic-chemistry.org The reaction is clean, often yielding the free amine, toluene, and carbon dioxide as the only byproducts. total-synthesis.com Various hydrogen sources can be employed, including hydrogen gas (H₂), ammonium (B1175870) formate, or triethylsilane, offering flexibility for different laboratory setups. researchgate.netmissouri.edu The reaction conditions are generally mild, preserving other functional groups. organic-chemistry.org For instance, an active Pd/C catalyst prepared in situ from Pd(OAc)₂ and charcoal in methanol (B129727) allows for deprotection under mild conditions and low catalyst loadings. organic-chemistry.org The process can be accelerated using continuous flow reactors like the H-Cube®, which allows for higher temperatures and pressures, significantly reducing reaction times. thalesnano.com

Table 1: General Conditions for Catalytic Hydrogenation of Cbz Group

| Catalyst | Hydrogen Source | Solvent(s) | Temperature | Pressure | Reference(s) |

| 10% Pd/C | H₂ (gas) | Methanol (MeOH) or Ethanol (EtOH) | Room Temperature | 1 atm | total-synthesis.com |

| 10% Pd/C | Ammonium Formate (HCONH₄) | Methanol (MeOH) | Room Temperature | N/A | researchgate.net |

| Pd/C | Triethylsilane (Et₃SiH) | Methanol (MeOH) | Room Temperature | N/A | organic-chemistry.orgmissouri.edu |

| 10% Pd/C | H₂ (gas) | EtOAc:EtOH:AcOH (1:1:1) | 80 °C | 1 bar | thalesnano.com |

| Pd/C + Nb₂O₅/C | H₂ (gas) | Methanol (MeOH) | Room Temperature | 1 atm | acs.org |

While catalytic hydrogenation is highly effective, it may be incompatible with molecules containing other reducible functional groups, such as alkenes or alkynes. acs.org In such cases, alternative deprotection methods are necessary. A notable alternative is nucleophilic deprotection. organic-chemistry.org A recently developed protocol utilizes 2-mercaptoethanol (B42355) in the presence of a base like potassium phosphate (B84403) in N,N-dimethylacetamide (DMAc). organic-chemistry.orgacs.org This method proceeds via an Sₙ2 attack by the nucleophile at the benzylic carbon of the Cbz group, leading to the release of the free amine. acs.org This approach is advantageous as it avoids reductive or strongly acidic conditions, thus offering complementary functional group tolerance. acs.orgorganic-chemistry.org

Table 2: Nucleophilic Deprotection of Cbz Group

| Reagent(s) | Base | Solvent | Temperature | Duration | Reference(s) |

| 2-Mercaptoethanol | Potassium Phosphate (K₃PO₄) | N,N-dimethylacetamide (DMAc) | 75 °C | 24 h | organic-chemistry.orgresearchgate.net |

Reactions Involving the Secondary Methylamino Group

The secondary methylamino group in this compound is a nucleophilic center and can readily participate in various bond-forming reactions. ncert.nic.in Common transformations include N-alkylation and N-acylation.

N-Alkylation : This reaction introduces an additional alkyl group to the nitrogen atom, forming a tertiary amine. Reductive amination (or reductive alkylation) is a powerful method for this, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent. organic-chemistry.orgorganicreactions.org A variety of reducing agents can be used, with sodium triacetoxyborohydride (B8407120) being a particularly mild and selective option. organic-chemistry.org Alternatively, direct alkylation with alkyl halides can be employed, though this can sometimes lead to overalkylation and the formation of quaternary ammonium salts. wikipedia.org

N-Acylation : This reaction introduces an acyl group (R-C=O) to the nitrogen, forming an amide. ncert.nic.inbyjus.com It is typically achieved by reacting the amine with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. ncert.nic.instackexchange.com This reaction is generally high-yielding and is a common method for synthesizing amides. byjus.com

Table 3: General Reactions of the Secondary Amino Group

| Reaction Type | Reagents | Reducing Agent / Base | Solvent | Reference(s) |

| Reductive Alkylation | Aldehyde or Ketone | Sodium Triacetoxyborohydride | Dichloromethane (DCM) or Dichloroethane (DCE) | organic-chemistry.org |

| Reductive Alkylation | Carboxylic Acid | Ammonia (B1221849) Borane (H₃B·NH₃) | N/A | rsc.org |

| Acylation | Acetyl Chloride | Pyridine or Triethylamine (TEA) | Dichloromethane (DCM) | byjus.comstackexchange.com |

| Acylation | Acetic Anhydride | Pyridine | Dichloromethane (DCM) | ncert.nic.in |

Reactions Involving the Primary Cbz-Protected Amino Group

While the Cbz group is primarily a protecting group, its carbamate (B1207046) linkage can be directly transformed without prior deprotection. A notable example is the one-pot synthesis of unsymmetrical ureas. researchgate.netrsc.org This transformation is typically achieved by treating the Cbz-protected amine with reagents like 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (Tf₂O). rsc.orgrsc.org This combination generates a reactive isocyanate intermediate in situ. rsc.orgnih.gov The isocyanate can then be trapped with a primary or secondary amine to afford a variety of substituted ureas in high yields. researchgate.netnih.gov A similar protocol allows for the synthesis of amides by trapping the isocyanate intermediate with a Grignard reagent. rsc.org This method provides a direct route to derivatization, bypassing the need for deprotection and subsequent coupling steps. rsc.org

Table 4: One-Pot Conversion of Cbz-Protected Amine to Ureas/Amides

| Product Type | Reagents for Isocyanate Formation | Trapping Agent | Solvent | Reference(s) |

| Urea | 2-Chloropyridine, Triflic Anhydride (Tf₂O) | Primary or Secondary Amine | Dichloromethane (DCM) | researchgate.netrsc.orgrsc.org |

| Amide | 2-Chloropyridine, Triflic Anhydride (Tf₂O) | Grignard Reagent (R-MgX) | Dichloromethane (DCM) | rsc.org |

Functional Group Interconversions of the Propane (B168953) Chain

The propyl backbone of this compound is generally unreactive. However, functional group interconversion (FGI) could be employed on synthetic precursors to introduce functionality onto the chain. fiveable.meslideshare.net For example, if the synthesis of the diamine started from a precursor containing a hydroxyl group on the propane chain (e.g., at the C-2 position), this alcohol could be converted into various other functional groups. ub.edu

Standard transformations could include:

Conversion of the alcohol to a good leaving group, such as a tosylate or mesylate.

Nucleophilic substitution of the leaving group with halides (e.g., using NaI or NaBr) or azide (B81097) (using NaN₃). ub.edu

The resulting azide could then be reduced to an additional amino group, creating a triamine scaffold.

These hypothetical modifications highlight how the principles of FGI could be applied to create more complex analogues from appropriately substituted precursors. imperial.ac.uksolubilityofthings.com

Synthesis of Derivatives and Analogues

The chemical transformations described in the preceding sections allow for the synthesis of a wide array of derivatives and analogues from the this compound scaffold. By selectively targeting the different functional groups, a library of compounds can be generated.

Key derivative classes include:

1,3-Diamines : Simple deprotection of the Cbz group via catalytic hydrogenation yields N-methylpropane-1,3-diamine, a fundamental building block. total-synthesis.com

Substituted Ureas : As detailed in section 3.3, the Cbz-protected amine can be directly converted into a diverse range of unsymmetrical ureas. researchgate.netrsc.org

N-Alkylated and N-Acylated Diamines : Following Cbz deprotection, the resulting primary amine can be selectively functionalized. Alternatively, the secondary amine can be modified prior to Cbz removal, as discussed in section 3.2, leading to tertiary amines or amides. organic-chemistry.orgbyjus.com

Complex Polyamines : The synthesis of vicinal (1,2) or 1,3-diamines is a significant area of organic synthesis. nih.govresearchgate.netorganic-chemistry.org While not starting from the title compound, these methods illustrate how diamine motifs are incorporated into larger, more complex structures, including cyclic diamines and polyamine natural products. researchgate.netnih.gov The reactivity of this compound makes it a suitable precursor for incorporation into such larger, more complex molecules.

Modification at the Nitrogen Centers

The presence of two distinct nitrogen atoms in this compound—one protected as a carbamate and the other as a secondary amine—offers opportunities for selective functionalization. Common modifications include N-alkylation and N-acylation, primarily at the more nucleophilic secondary methylamino group.

N-Alkylation: The secondary amine of this compound can undergo N-alkylation with various alkylating agents, such as alkyl halides or sulfates, to introduce a wide range of substituents. guidechem.com This reaction is a fundamental method for the synthesis of more complex polyamine derivatives. nih.gov The choice of reaction conditions, including the base and solvent, is crucial to control the extent of alkylation and avoid potential side reactions. While specific examples for this compound are not extensively documented in publicly available literature, the general principles of amine alkylation are well-established.

N-Acylation: The secondary amino group can also be acylated using acyl chlorides or anhydrides. This reaction introduces an amide functionality, which can alter the chemical properties of the molecule and serve as a precursor for further transformations. The carboxybenzyl (Cbz) protecting group on the primary amine is generally stable under these conditions, allowing for selective acylation of the secondary amine.

| Transformation | Reagent Type | Resulting Functional Group | Potential Applications |

| N-Alkylation | Alkyl Halide | Tertiary Amine | Synthesis of polyamine analogs |

| N-Acylation | Acyl Chloride | Amide | Introduction of diverse side chains |

Modifications of the Propane Backbone

Currently, there is a lack of specific research detailing chemical modifications directly on the three-carbon propane backbone of this compound. Methodologies for such transformations would likely involve complex, multi-step synthetic sequences. Conceptually, reactions such as C-H activation or the introduction of functional groups through radical mechanisms could be envisioned, but these have not been reported for this specific molecule. The primary focus of its chemistry revolves around the reactivity of its nitrogen centers.

Formation of Polyamine Structures

This compound serves as a valuable precursor in the synthesis of more elaborate polyamine structures, such as synthetic analogs of spermidine (B129725) and spermine (B22157). nih.gov These natural polyamines are crucial for various cellular processes, and their synthetic analogs are important tools in biochemical and medicinal research.

The general strategy for building polyamine chains from this compound involves the alkylation of its secondary amine with a suitably protected aminoalkyl halide or a similar electrophile. For instance, reaction with a protected 4-aminobutyl halide derivative could lead to a protected spermidine analog. Subsequent deprotection of the newly introduced amino group would allow for further chain extension. The Cbz group on the initial primary amine can be removed in a later step, often through hydrogenolysis, to yield the final polyamine. organic-chemistry.org The synthesis of polyamine derivatives often requires careful selection of orthogonal protecting groups to enable selective deprotection and modification at different points in the molecule. nih.gov

| Precursor | Reaction Type | Resulting Structure | Relevance |

| This compound | N-Alkylation with protected aminoalkyl halides | Protected polyamine chain | Synthesis of spermidine and spermine analogs |

While direct examples of these transformations on this compound are not readily found in the literature, the principles are well-established within the broader context of polyamine synthesis. researchgate.net

Advanced Applications and Role As a Synthetic Intermediate

Utilization in the Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of biologically active compounds and pharmaceuticals. openmedicinalchemistryjournal.com The 1,3-diamine structure of 1-Cbz-amino-3-methylamino-propane provides an ideal scaffold for the construction of various heterocyclic rings, such as piperazines, diazepanes, and pyrimidines. The differential reactivity of the protected primary amine and the free secondary amine allows for sequential and controlled cyclization reactions.

For instance, the secondary amine can readily participate in condensation reactions with dicarbonyl compounds or their equivalents to form six- or seven-membered heterocyclic rings. Following cyclization, the carbobenzyloxy (Cbz) protecting group can be selectively removed under various conditions, such as hydrogenolysis, to reveal the primary amine. This newly liberated amine can then be further functionalized, enabling the synthesis of a diverse library of substituted heterocycles. While direct examples of the use of this compound in the synthesis of specific heterocycles like piperazines or pyrimidines are not extensively documented in readily available literature, the general strategy of using differentially protected diamines is a well-established method in heterocyclic chemistry. nih.govnih.gov For example, a general method for the synthesis of piperazines involves the reaction of a 1,2-diamine derivative with an allene (B1206475) substrate, followed by reductive cyclization. nih.gov A similar approach with a 1,3-diamine like this compound could theoretically be employed to construct 1,4-diazepanes.

The synthesis of pyrimidine (B1678525) derivatives can also be envisioned starting from this compound. The reaction of the diamine with a β-dicarbonyl compound or a related synthon would lead to the formation of a dihydropyrimidine (B8664642) ring, which can be subsequently aromatized. chemicalbook.com The Cbz-protected amine would offer a handle for further diversification of the resulting pyrimidine scaffold.

Precursor for Complex Organic Molecules

The utility of this compound extends beyond simple heterocycle synthesis to its role as a key building block for more elaborate and complex organic molecules, including pharmaceutical intermediates and chiral catalysts.

The 1,3-diamine motif is a common feature in many biologically active molecules and approved drugs. The ability to introduce this functionality in a controlled manner makes this compound a valuable precursor in pharmaceutical synthesis. The carbamate (B1207046) protecting group is stable under a variety of reaction conditions, allowing for transformations at other parts of the molecule before its removal.

Furthermore, derivatives of benzyl (B1604629) carbamate are utilized in the synthesis of various pharmaceutical agents. The general principle involves the use of the Cbz group to mask a reactive amine functionality while other parts of the molecule are being assembled.

Chiral diamines are a cornerstone in the field of asymmetric catalysis, serving as ligands for transition metals to create catalysts that can induce stereoselectivity in chemical reactions. mdpi.com The development of new chiral ligands is crucial for the advancement of enantioselective synthesis.

While the direct application of this compound in chiral catalyst development is not prominently featured in the literature, the synthesis of chiral diamine ligands often starts from readily available chiral precursors, which are then elaborated. lookchem.comnih.gov A chiral version of this compound, if available, could serve as a valuable starting material for the synthesis of novel chiral ligands. The two distinct nitrogen atoms could be selectively functionalized to create a bidentate ligand with a defined chiral environment around a metal center. The development of such catalysts is essential for producing enantiomerically pure pharmaceuticals and other fine chemicals.

Contributions to Peptidomimetics and Related Scaffold Design

Peptidomimetics are molecules that mimic the structure and function of natural peptides but with improved properties such as enhanced stability and oral bioavailability. nih.gov The carbamate linkage is a well-known bioisostere for the amide bond in peptides. nih.gov The 1,3-diamine scaffold provided by this compound is a valuable building block in the design of peptidomimetics. researchgate.net

By incorporating this unit, chemists can create peptide-like structures with altered conformational properties. The Cbz-protected amine can be deprotected and coupled to amino acids or other building blocks using standard peptide coupling protocols. The secondary methylamine (B109427) can also be functionalized to introduce further diversity. This approach allows for the creation of libraries of peptidomimetic compounds for screening in drug discovery programs. Conformationally restricted diamines are particularly sought after as they can pre-organize the pharmacophoric groups in a bioactive conformation, leading to higher binding affinity to biological targets. researchgate.net

Integration into Multi-component Reactions

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. nih.gov These reactions are highly efficient and atom-economical, making them attractive for the rapid generation of molecular diversity.

The amine functionalities of this compound make it a potential substrate for various MCRs. For example, the secondary amine could participate in the Ugi or Passerini reactions. wikipedia.orgwikipedia.org In a Ugi four-component reaction, an amine, a carbonyl compound, a carboxylic acid, and an isocyanide react to form a bis-amide. wikipedia.orgorganic-chemistry.org The secondary amine of this compound could act as the amine component, leading to the formation of a complex product with the Cbz-protected amine available for further modification.

Similarly, in a Passerini three-component reaction, a carboxylic acid, a carbonyl compound, and an isocyanide combine to yield an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.org While the direct participation of a diamine like this compound in a Passerini reaction is not straightforward due to the absence of a primary amine component, its derivatives could potentially be used in variants of this reaction. The exploration of this compound in MCRs remains an area with potential for the discovery of novel and efficient synthetic methodologies.

Mechanistic and Computational Investigations

Reaction Mechanism Elucidation for Synthesis Pathways

The synthesis of 1-Cbz-amino-3-methylamino-propane and its derivatives often involves multi-step sequences. While specific, detailed mechanistic studies for the direct synthesis of this exact compound are not extensively published in readily available literature, the synthesis of structurally related N-protected 1,3-diaminopropanes provides insight into the likely reaction mechanisms.

A common synthetic strategy involves the reaction of a suitable N-Cbz protected amino alcohol with a methylating agent, followed by functional group manipulations. For instance, the synthesis could conceptually proceed from an N-Cbz protected 3-amino-1-propanol. The hydroxyl group could be converted to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with methylamine (B109427).

The key mechanistic steps in such a pathway would include:

N-protection: The reaction of 3-amino-1-propanol with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. This proceeds via a nucleophilic acyl substitution mechanism where the amino group attacks the carbonyl carbon of the chloroformate.

Activation of the hydroxyl group: Sulfonylation of the alcohol with tosyl chloride or mesyl chloride in the presence of a base like pyridine (B92270). This is a nucleophilic attack of the alcohol oxygen on the sulfur atom of the sulfonyl chloride.

Nucleophilic substitution: The reaction of the resulting tosylate or mesylate with methylamine. This is typically an SN2 reaction, where methylamine acts as the nucleophile, displacing the tosylate or mesylate leaving group. The stereochemistry at the carbon bearing the leaving group would be inverted during this step if it were a chiral center.

Stereochemical Control and Diastereoselectivity Studies

When the propane (B168953) backbone of this compound is substituted, creating one or more stereocenters, the control of stereochemistry becomes a critical aspect of the synthesis. For example, if the synthesis starts from a chiral amino alcohol, preserving or inverting the stereochemistry at the chiral center is a key consideration.

In the context of the SN2 reaction with methylamine mentioned above, if the carbon bearing the leaving group is a stereocenter, the reaction will proceed with inversion of configuration. This is a well-established principle in SN2 reactions and is a powerful tool for controlling the stereochemical outcome.

Diastereoselectivity becomes important when multiple stereocenters are present or are being formed during the reaction sequence. For instance, if a chiral starting material is used and a new stereocenter is created, the relative orientation of these centers (the diastereoselectivity) is determined by the reaction mechanism and the steric and electronic properties of the reactants and transition states. Asymmetric synthesis and enzymatic reactions are often employed to achieve high levels of stereochemical control in the synthesis of such molecules. echemi.com

Theoretical Calculations on Conformational Preferences and Reactivity

Computational chemistry provides valuable insights into the conformational preferences and reactivity of molecules like this compound. The presence of a flexible three-carbon chain and rotatable bonds associated with the Cbz and methylamino groups allows the molecule to adopt various conformations.

Theoretical calculations, such as those using density functional theory (DFT) or ab initio methods, can be used to determine the relative energies of different conformers. These calculations can help identify the lowest energy (most stable) conformations in the gas phase or in solution (by using appropriate solvent models).

Key findings from such studies on similar flexible molecules often reveal that intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. For example, a hydrogen bond between the N-H of the Cbz group and the nitrogen of the methylamino group, or vice versa, could lead to a folded or cyclic-like conformation being favored.

The reactivity of the molecule is also influenced by its conformation. The accessibility of the lone pairs on the nitrogen atoms and the steric hindrance around reactive sites are conformation-dependent. Theoretical calculations can model the transition states of potential reactions, providing information on activation energies and helping to predict the most likely reaction pathways and the stereochemical outcomes.

Kinetic and Thermodynamic Studies of Transformations

Kinetic and thermodynamic studies of the transformations involving this compound are essential for optimizing reaction conditions and understanding the stability of the compound and its derivatives.

Kinetic studies focus on the rates of reactions. For the synthesis of this compound, kinetic studies of the nucleophilic substitution step would involve measuring how the reaction rate changes with the concentration of reactants, temperature, and solvent. This information helps in determining the reaction order and calculating the activation energy, providing further evidence for the proposed SN2 mechanism.

Thermodynamic studies provide information on the energy changes that occur during a reaction, indicating the relative stability of reactants and products. The equilibrium constant of a reversible reaction is related to the change in Gibbs free energy (ΔG). For the synthesis of this compound, thermodynamic data can help predict the feasibility of a particular reaction step and the expected yield at equilibrium.

For instance, the deprotection of the Cbz group is a common transformation. This is often achieved by catalytic hydrogenation. Thermodynamic studies of this reaction would show it to be highly favorable (exergonic), as the products (the free diamine, toluene, and carbon dioxide) are much more stable than the reactants.

Analytical Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of 1-Cbz-amino-3-methylamino-propane, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

For this compound, the expected ¹H NMR spectrum would exhibit distinct signals corresponding to the various protons in the molecule. The aromatic protons of the benzyl (B1604629) group would typically appear in the downfield region, around 7.3 ppm. The methylene (B1212753) protons of the benzylic group (CH₂-O) would likely be observed as a singlet around 5.1 ppm. The propyl chain protons would present as multiplets, with the methylene group adjacent to the carbamate (B1207046) nitrogen appearing at approximately 3.2-3.4 ppm, the central methylene group around 1.6-1.8 ppm, and the methylene group next to the methylamino group at around 2.6-2.8 ppm. The methyl group protons would likely be a singlet at around 2.4 ppm. The N-H protons of the carbamate and the secondary amine would appear as broad singlets, with their chemical shifts being dependent on solvent and concentration.

The ¹³C NMR spectrum would complement the ¹H NMR data. The carbonyl carbon of the carbamate group is expected to have a chemical shift in the range of 156-158 ppm. The aromatic carbons of the benzyl group would show signals between 127 and 137 ppm. The benzylic carbon (CH₂-O) would likely resonate around 67 ppm. The carbons of the propyl chain and the methyl group would appear in the upfield region of the spectrum.

To illustrate, the related compound, benzyl carbamate, shows characteristic ¹H NMR signals as detailed in the table below. rsc.org

| Proton | Chemical Shift (δ) in ppm | Multiplicity |

| Aromatic-H | 7.541-7.559 | Doublet |

| Aromatic-H | 7.391-7.455 | Multiplet |

| CH₂ | 5.108 | Singlet |

| NH₂ | 4.913 | Broad Singlet |

| This data is for the related compound benzyl carbamate and is presented for illustrative purposes. |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₈N₂O₂), the expected molecular weight is approximately 222.29 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 222.

Common fragmentation patterns would involve the loss of the benzyl group (C₇H₇, 91 u), leading to a significant peak at m/z 131. Another characteristic fragmentation would be the cleavage of the carbamate bond. The mass spectrum of the unprotected core, N-methyl-1,3-propanediamine, shows a molecular ion at m/z 88 and a base peak at m/z 44, corresponding to the [CH₂NHCH₃]⁺ fragment.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers. For this compound, the IR spectrum would be expected to show a strong absorption band for the carbonyl (C=O) stretching of the carbamate group at approximately 1690-1710 cm⁻¹. The N-H stretching vibration of the carbamate would appear as a broad band around 3300-3400 cm⁻¹. The C-N stretching vibrations would be observed in the 1200-1350 cm⁻¹ region. The aromatic C-H stretching of the benzyl group would be seen above 3000 cm⁻¹, and the C-H stretching of the aliphatic parts of the molecule would be in the 2850-2960 cm⁻¹ range.

For comparison, the IR spectrum of benzyl carbamate shows characteristic absorption bands as listed below. rsc.orgnist.gov

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretching | 3422-3332 |

| C=O Stretching | 1694 |

| N-H Bending | 1610 |

| C-N Stretching | 1346 |

| C-O Stretching | 1068 |

| This data is for the related compound benzyl carbamate and is presented for illustrative purposes. |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the benzene (B151609) ring of the benzyl group, which would be expected to show absorption maxima around 250-270 nm.

Chromatographic Methods for Purity and Separation

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of non-volatile and thermally unstable compounds. For the analysis of this compound, a reversed-phase HPLC method would typically be employed.

A common setup would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. The detection is usually carried out using a UV detector set at a wavelength where the benzyl group absorbs, such as 254 nm. The retention time of the compound would be a key parameter for its identification and quantification. The purity of the sample can be determined by integrating the area of the main peak and any impurity peaks. For related carbamates, gradient elution is often used to achieve good separation of the main compound from any starting materials or by-products. scirp.org

Gas Chromatography (GC)

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. While this compound has a relatively high boiling point, it may be amenable to GC analysis, possibly after derivatization to increase its volatility.

A typical GC method would use a capillary column with a non-polar or medium-polarity stationary phase. The injector and detector temperatures would be set high enough to ensure efficient vaporization and detection. A flame ionization detector (FID) is commonly used for the detection of organic compounds. As with HPLC, the retention time would be used for identification, and the peak area for quantification of purity. For the analysis of related amines, derivatization is a common strategy to improve chromatographic performance.

Chiral Analysis Techniques (e.g., Optical Rotation, Chiral HPLC)

The stereochemical configuration of "this compound" is a critical determinant of its biological activity and interaction with other chiral molecules. Therefore, analytical techniques capable of distinguishing between its enantiomers are essential for its characterization and quality control. The primary methods for chiral analysis include High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase and polarimetry, which measures optical rotation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation and quantification of enantiomers. nih.gov This method relies on the differential interaction of the enantiomers of "this compound" with a chiral stationary phase (CSP), leading to different retention times and thus, separation. mdpi.com The selection of the appropriate CSP and mobile phase is crucial for achieving effective enantioseparation. nih.gov

For a compound like "this compound," which contains a carbamate group and secondary and primary amine functionalities, several types of CSPs could be effective. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates, are widely used for a broad range of chiral compounds, including amines and their derivatives. mdpi.comnih.gov These CSPs often operate in normal-phase, polar organic, or reversed-phase modes. nih.govmdpi.com Cyclofructan-based CSPs have also shown excellent enantioselectivity for primary amines. nih.govresearchgate.net

The development of a chiral HPLC method would involve screening various CSPs and mobile phase compositions to optimize the separation. Parameters such as the separation factor (α) and resolution (Rs) are used to evaluate the effectiveness of the separation. A higher separation factor indicates a greater difference in retention times between the two enantiomers, while a higher resolution factor indicates a better-defined separation between the two peaks.

Illustrative Example of Chiral HPLC Separation Parameters:

| Parameter | Value | Description |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | A common CSP known for its broad applicability in separating chiral compounds. mdpi.com |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) | A typical normal-phase eluent for polysaccharide-based CSPs. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Temperature | 25 °C | Room temperature is often used for initial method development. |

| Retention Time (Enantiomer 1) | 8.5 min | The time it takes for the first enantiomer to elute from the column. |

| Retention Time (Enantiomer 2) | 10.2 min | The time it takes for the second enantiomer to elute from the column. |

| Separation Factor (α) | 1.20 | Calculated as the ratio of the retention times of the two enantiomers. A value > 1 is necessary for separation. |

| Resolution (Rs) | 1.75 | A measure of the degree of separation between the two enantiomeric peaks. A value ≥ 1.5 indicates baseline separation. |

This table is for illustrative purposes only and does not represent actual experimental data for "this compound".

Optical Rotation

Optical rotation is a physical property of chiral substances that causes the plane of polarized light to rotate when it passes through them. nihs.go.jp The direction and magnitude of this rotation are characteristic of a specific enantiomer. masterorganicchemistry.com Enantiomers will rotate the plane of polarized light by equal amounts but in opposite directions. nihs.go.jp The dextrorotatory (+) enantiomer rotates the plane to the right (clockwise), while the levorotatory (-) enantiomer rotates it to the left (counter-clockwise). nihs.go.jp

The specific rotation, [α], is a standardized measure of optical rotation and is calculated from the observed rotation, the concentration of the sample, and the path length of the polarimeter cell. masterorganicchemistry.com This value is dependent on the temperature and the wavelength of the light used, which are typically specified (e.g., 20°C and the D-line of a sodium lamp, 589 nm). nihs.go.jp

For "this compound," measuring the optical rotation would confirm its chiral nature and could be used to determine the enantiomeric excess of a sample if the specific rotation of the pure enantiomer is known.

Hypothetical Optical Rotation Data:

The following table provides hypothetical specific rotation values for the enantiomers of "this compound" to illustrate the principle.

| Enantiomer | Hypothetical Specific Rotation [α]D20 |

| (R)-1-Cbz-amino-3-methylamino-propane | -15.5° |

| (S)-1-Cbz-amino-3-methylamino-propane | +15.5° |

This table contains hypothetical data for illustrative purposes. Actual values would need to be determined experimentally.

Conclusion and Future Perspectives in the Field of N Cbz Amino 3 Methylamino Propane Chemistry

Emerging Synthetic Routes and Methodologies

The utility of a chemical building block is intrinsically linked to the efficiency and versatility of the methods used for its synthesis and modification. For N-Cbz-amino-3-methylamino-propane and its analogs, future progress will heavily rely on adopting and refining modern synthetic strategies. Traditional methods for introducing the Cbz group with benzyl (B1604629) chloroformate are well-established, but emerging techniques promise greater efficiency, milder conditions, and improved sustainability. wikipedia.orgnumberanalytics.comyoutube.com

Recent advancements focus on both the protection and deprotection steps. For instance, photochemical methods are being explored, which would allow the Cbz group to be removed with spatial and temporal control using light, a significant advantage in complex, multi-step syntheses. researchgate.net Furthermore, new catalytic systems are being developed for deprotection that avoid the use of heavy metals like palladium. organic-chemistry.org For example, methods using 2-mercaptoethanol (B42355) with a simple potassium phosphate (B84403) base offer a nucleophilic deprotection protocol that is tolerant of other sensitive functional groups. organic-chemistry.org

In the realm of synthesis, greener and more atom-economical approaches are gaining traction. Ruthenium-catalyzed dehydrogenative coupling reactions, which can form amide bonds from diols and diamines with only H₂ as a byproduct, represent a paradigm shift in polymer synthesis. elsevierpure.comresearchgate.net Applying such catalytic principles to the synthesis of Cbz-protected diamine precursors could reduce waste and avoid the use of harsh reagents. These emerging methodologies are crucial for making N-Cbz-amino-3-methylamino-propane and related structures more accessible and cost-effective for advanced applications.

Table 1: Overview of Emerging Synthetic Methodologies This is an interactive table. Click on the headers to sort.

| Methodology | Description | Potential Advantage |

|---|---|---|

| Photoremovable Protecting Groups | Utilizing light-sensitive Cbz variants to enable deprotection with high spatial and temporal control. researchgate.net | Allows for precise modification in complex molecules without affecting other sensitive regions. |

| Catalytic Deprotection | Employing novel catalysts that function under milder conditions, avoiding harsh reagents or heavy metals. organic-chemistry.org | Increased functional group tolerance, improved safety profile, and enhanced sustainability. |

| Dehydrogenative Coupling | Catalytic reactions that form C-N bonds directly from alcohols and amines, generating hydrogen gas as the only byproduct. elsevierpure.comresearchgate.netnih.gov | Highly atom-economical and environmentally friendly approach to synthesizing precursors. |

| Flow Chemistry | Conducting reactions in continuous-flow reactors for better control over reaction parameters and scalability. | Improved safety, consistency, and ease of scale-up for industrial production. |

Potential for Novel Derivative Design

The true value of N-Cbz-amino-3-methylamino-propane lies in its potential as a scaffold for a diverse array of more complex molecules. The presence of two distinct amine functionalities—one protected and one free—opens multiple avenues for synthetic elaboration.

One primary route for derivatization involves the free secondary methylamino group. This nucleophilic site can be reacted with a wide range of electrophiles to introduce new functional moieties. For example, it can be acylated to form amides, alkylated to generate tertiary amines, or used in reductive amination procedures. This allows for the systematic modification of the molecule's properties, such as its polarity, size, and binding capabilities.

Alternatively, the Cbz group can be selectively removed via hydrogenolysis or other mild techniques to liberate the primary amine. organic-chemistry.org This unmasked primary amine can then participate in further reactions. A particularly promising application is its use in the synthesis of guanidines. Mono-protected guanidines are important pharmacophores found in many biologically active compounds, and methods exist for their preparation from protected amines. nih.gov By incorporating the 1-amino-3-methylamino-propane backbone into a guanidine-containing structure, novel derivatives with potential therapeutic applications could be designed. This step-wise approach, leveraging the Cbz protecting group, enables the construction of complex, non-symmetrical molecules that would be challenging to synthesize otherwise.

Broader Applications in Chemical Biology and Material Science

Beyond pure synthetic chemistry, the future of N-Cbz-amino-3-methylamino-propane is brightest in its application to interdisciplinary fields. Its structure is well-suited for integration into functional systems in both chemical biology and material science.

In chemical biology , Cbz-protected amino acids and similar structures are fundamental building blocks for creating peptidomimetics and molecular probes to study biological processes. The diamine structure of N-Cbz-amino-3-methylamino-propane makes it an excellent candidate for constructing ligands that can interact with biological targets such as proteins and nucleic acids. The defined spacing between the two nitrogen atoms can mimic the presentation of charged groups in natural peptides, potentially enabling the design of enzyme inhibitors or receptor antagonists.

In the field of material science , protected diamines are emerging as key components in the fabrication of advanced functional materials. Two potential applications are particularly noteworthy:

Functional Polyamides: Diamines are essential monomers for the synthesis of polyamides. nih.govtue.nl By using N-Cbz-amino-3-methylamino-propane as a co-monomer, a polyamide chain could be created with protected primary amines at regular intervals. Subsequent deprotection would yield a polymer decorated with reactive primary amine side chains, which could then be used for grafting other molecules, cross-linking the polymer, or altering the material's surface properties. This offers a pathway to sophisticated, functional polymers for applications in coatings, biomedical devices, and separation membranes. elsevierpure.comnih.gov

Self-Assembled Monolayers (SAMs): SAMs are highly ordered molecular layers formed on a substrate surface, used in electronics, biosensors, and surface engineering. mdpi.com Protected amino-functionalized molecules are ideal for forming SAMs on surfaces like silica (B1680970) or glass, as the protecting group prevents uncontrolled reactions and ensures a more ordered assembly. rsc.org N-Cbz-amino-3-methylamino-propane, if modified with a surface-anchoring group (like a silane), could be used to form a well-defined monolayer. The Cbz groups could then be removed to expose a uniform layer of primary amines, ready for the covalent attachment of biomolecules, fluorescent dyes, or other functional units, creating a highly specific and reactive surface. mdpi.comrsc.org

Table 2: Summary of Potential Future Applications This is an interactive table. Click on the headers to sort.

| Field | Application Area | Specific Role of N-Cbz-amino-3-methylamino-propane |

|---|---|---|

| Chemical Biology | Peptidomimetic Design | Serves as a structural scaffold to mimic peptide backbones for developing enzyme inhibitors or receptor modulators. |

| Chemical Biology | Molecular Probes | Incorporation into larger molecules designed to bind to specific biological targets for imaging or diagnostic purposes. |

| Material Science | Functional Polymers | Acts as a monomer to introduce protected amines into polyamide chains, allowing for post-polymerization modification. nih.govtue.nl |

| Material Science | Self-Assembled Monolayers | Used to create organized, reactive surfaces on substrates for applications in biosensors and custom electronics. mdpi.comrsc.org |

Q & A

Q. What are the recommended synthetic routes for 1-Cbz-amino-3-methylamino-propane, and how can researchers validate their purity?

Methodological Answer: Synthesis typically involves sequential protection/deprotection strategies. For example:

- Step 1 : Introduce the Cbz (carbobenzyloxy) group to the primary amine using benzyl chloroformate under basic conditions (e.g., NaHCO₃).

- Step 2 : Methylate the secondary amine selectively via reductive amination (e.g., formaldehyde/NaBH₃CN) .

- Validation : Use HPLC-MS to confirm molecular weight (expected [M+H]⁺ ~265.3) and ¹H/¹³C NMR to verify substitution patterns (e.g., Cbz aromatic protons at δ 7.3–7.5 ppm, methylamino protons at δ 2.2–2.5 ppm). Purity ≥95% is recommended for biological assays .

Q. How should researchers handle solubility challenges for this compound in in vitro assays?

Methodological Answer:

- Solvent Selection : Begin with DMSO for stock solutions (10–50 mM), then dilute in aqueous buffers (e.g., PBS). If precipitation occurs, test co-solvents like ethanol (≤5% v/v) or adjust pH to 6–8 using HCl/NaOH .

- Critical Note : Validate solubility via dynamic light scattering (DLS) to confirm absence of aggregates before cellular assays .

Advanced Research Questions

Q. How can contradictions in synthetic yields of this compound be systematically analyzed?

Methodological Answer:

- Root-Cause Analysis :

- Step 1 : Compare reaction conditions (e.g., temperature, solvent polarity) across batches. Low yields (<50%) may indicate incomplete deprotection; monitor via TLC (silica gel, CH₂Cl₂/MeOH 9:1).

- Step 2 : Use AI-driven retrosynthesis tools (e.g., Reaxys or Pistachio databases) to identify alternative pathways, such as switching from Boc to Fmoc protection for better selectivity .

- Step 3 : Apply statistical methods (e.g., Design of Experiments, DoE) to optimize variables like stoichiometry or reaction time .

Q. What advanced techniques are suitable for studying the biological interactions of this compound?

Methodological Answer:

- Mechanistic Studies :

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to target receptors (e.g., amine transporters).

- Fluorescence Polarization : Assess competitive displacement using labeled probes (e.g., FITC-conjugated analogs) .

- In Vivo Validation : Use LC-MS/MS to track pharmacokinetics in plasma and tissues, ensuring metabolite identification via fragmentation patterns (MS/MS) .

Q. How can researchers resolve discrepancies in NMR data for structurally similar intermediates?

Methodological Answer:

- Strategy :

- 2D NMR (COSY, HSQC) : Differentiate between Cbz and methylamino environments. For example, HSQC can resolve overlapping methylene signals near δ 3.0–3.5 ppm.

- Isotopic Labeling : Synthesize ¹³C-labeled methyl groups to isolate specific peaks in crowded spectra.

- Collaborative Cross-Validation : Share raw data with independent labs to confirm assignments, adhering to ICMJE reproducibility standards .

Experimental Design & Data Integrity

Q. What criteria should guide the selection of analytical methods for characterizing this compound derivatives?

Methodological Answer:

- Hierarchical Approach :

- Primary : NMR and HRMS for structural confirmation.

- Secondary : X-ray crystallography (if crystalline) for absolute configuration.

- Tertiary : Computational modeling (e.g., DFT) to predict reactive sites for functionalization .

- Documentation : Report all instrument parameters (e.g., NMR field strength, MS ionization mode) to enable replication .

Tables for Key Data

| Parameter | Recommended Method | Acceptance Criteria |

|---|---|---|

| Purity | HPLC-UV (C18 column, 254 nm) | ≥95% area under curve |

| Solubility (in PBS) | DLS at 25°C | Polydispersity index (PDI) <0.2 |

| Binding Affinity (KD) | SPR | R² ≥0.98 for Langmuir fit |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.